2,6-Difluoro-3-pentafluoroethyl-pyridine
Overview
Description
2,6-Difluoro-3-pentafluoroethyl-pyridine is a fluorinated pyridine derivative with the molecular formula C7H2F7N. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the pyridine ring and a pentafluoroethyl group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-pentafluoroethyl-pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine using a complex of aluminum fluoride and copper fluoride at high temperatures (450–500°C) can yield a mixture of fluorinated pyridines, including 2,6-difluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine, which can then be further fluorinated .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of fluorinating agents and reaction conditions is crucial to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-pentafluoroethyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Fluorinating Agents: Aluminum fluoride, copper fluoride, and tetrabutylammonium fluoride.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents depending on the specific reaction.
Coupling Reagents: Boron reagents and palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
2,6-Difluoro-3-pentafluoroethyl-pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-pentafluoroethyl-pyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms and pentafluoroethyl group contribute to its unique reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific biological effects, although detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine: A simpler fluorinated pyridine with two fluorine atoms at the 2 and 6 positions.
3-Bromo-2-nitropyridine: A precursor in the synthesis of fluorinated pyridines.
2-Fluoro-3-bromopyridine: An intermediate in the synthesis of more complex fluorinated pyridines.
Uniqueness
2,6-Difluoro-3-pentafluoroethyl-pyridine is unique due to the presence of both difluoro and pentafluoroethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,6-difluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F7N/c8-4-2-1-3(5(9)15-4)6(10,11)7(12,13)14/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHBBQCGKWLYOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(C(F)(F)F)(F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F7N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224973 | |
Record name | 2,6-Difluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204234-54-7 | |
Record name | 2,6-Difluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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